1-Methoxy-3-[(E)-2-phenylethenyl]benzene
Description
1-Methoxy-3-[(E)-2-phenylethenyl]benzene, also known as (E)-3-methoxystilbene, is a stilbene derivative characterized by a methoxy group (-OCH₃) at the 3-position of the benzene ring and a trans-configured styryl group (C₆H₅-CH=CH-) at the 1-position. Its molecular formula is C₁₅H₁₄O, with an average molecular mass of 210.276 g/mol . Key spectroscopic data includes:
Properties
CAS No. |
15638-11-6 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methoxy-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
InChI Key |
LZINUFCUTQOYOO-ZHACJKMWSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Electron-donating groups (-OCH₃, -CH₃) increase aromatic ring electron density, enhancing conjugation and stability .
- Electron-withdrawing groups (-NO₂) reduce electron density, altering reactivity and enabling applications in charge-transfer systems .
- Multiple substituents (e.g., dimethoxy derivatives) amplify conjugation, improving fluorescence properties for materials science .
Key Findings :
- Indium tribromide (InBr₃) enables efficient transfer hydrogenation with moderate yields .
- Nickel catalysts in Suzuki-Miyaura reactions achieve stereoconvergence but require optimization for higher yields .
- Palladium catalysis is versatile for introducing nitro or aryl groups, critical for pharmaceutical intermediates .
Electronic and Redox Properties
- This compound : Exhibits a singlet-state energy suitable for electron transfer in photoinitiating systems, with Gibbs free energy (ΔG) values confirming electron transfer feasibility .
- Nitro-substituted derivative: Higher polarity (PSA = 52.37 Ų) due to -NO₂, impacting solubility and bioavailability .
Preparation Methods
Procedure (,):
-
Ylide Preparation : Methyltriphenylphosphonium bromide (1.0 equiv) is treated with n-butyllithium (1.6 M in hexane, 1.1 equiv) in THF under nitrogen at 0°C.
-
Aldehyde Addition : 3-Methoxybenzaldehyde (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature.
-
Workup : The reaction is quenched with water, extracted with diethyl ether, and purified via column chromatography (hexane/EtOAc).
Yield : 44–99% (dependent on substrate and conditions).
Characterization :
Advantages:
Mizoroki-Heck Reaction
The Heck reaction couples aryl halides with alkenes using palladium catalysis. For the target compound, 3-iodo-1-methoxybenzene and styrene are typical substrates.
Procedure ():
-
Reaction Setup : A mixture of 3-iodo-1-methoxybenzene (1.5 equiv), styrene (1.0 equiv), Pd(acac)₂ (5 mol%), BrettPhos ligand (20 mol%), and Rb₂CO₃ (3.0 equiv) in (trifluoromethyl)benzene is heated at 120°C for 24 h.
-
Purification : The crude product is purified via preparative TLC (hexane/CH₂Cl₂).
Advantages:
-
Tolerates electron-rich arenes.
-
Ligand-controlled selectivity minimizes side reactions.
Comparative Analysis of Methods
| Method | Yield | E-Selectivity | Key Conditions |
|---|---|---|---|
| Wittig-Horner | 44–99% | >90% | THF, n-BuLi, 0°C to rt |
| Mizoroki-Heck | 72–83% | >95% | Pd(acac)₂, 120°C, 24 h |
Key Findings :
-
The Wittig-Horner method offers higher yields but requires strict anhydrous conditions.
-
The Heck reaction provides superior selectivity for bulky substrates.
Challenges and Optimization
Q & A
Q. What are the optimal synthetic routes for 1-Methoxy-3-[(E)-2-phenylethenyl]benzene, and how can reaction conditions be optimized?
The synthesis of methoxy-substituted aromatic compounds often involves etherification via the Williamson reaction or coupling reactions. For example, methoxy groups can be introduced using nucleophilic substitution with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Styryl groups (E-configuration) are typically installed via Heck coupling or Wittig reactions, requiring palladium catalysts or stabilized ylides . Optimization includes:
- Temperature control : 60–80°C for Heck coupling to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst loading : 1–5 mol% Pd(OAc)₂ for cost-effective scalability .
| Method | Key Reagents | Yield Range | Reference |
|---|---|---|---|
| Williamson Synthesis | CH₃I, K₂CO₃ | 60–75% | |
| Heck Coupling | Pd(OAc)₂, Styrene derivative | 70–85% |
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and styryl protons (E-configuration: δ 6.5–7.5 ppm, coupling constant J = 16 Hz). ¹³C NMR confirms aromatic substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ = 226.0994 for C₁₅H₁₄O).
- IR Spectroscopy : C-O stretching (~1250 cm⁻¹) and vinyl C=C (∼1600 cm⁻¹) .
Q. What safety precautions are recommended given limited toxicological data?
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Storage : Inert atmosphere (N₂) at 4°C to prevent degradation.
- First Aid : Flush skin/eyes with water for 15 minutes; consult poison control if ingested .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?
Discrepancies often arise from assay conditions or impurities. Strategies include:
- Dose-response studies : Test concentrations from 1 μM to 100 μM.
- Purity validation : HPLC (≥95% purity) to exclude confounding byproducts .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 1-Methoxy-3-methylbenzene vs. ethoxy analogs) to identify substituent effects .
Q. What computational/AI-driven approaches assist in retrosynthesis planning?
- Template-based AI models (e.g., Reaxys, Pistachio) predict feasible routes by cross-referencing reaction databases.
- DFT calculations : Optimize transition states for Heck coupling to favor E-isomer selectivity .
- Machine learning : Predict solvent-catalyst combinations for yield improvement (e.g., DMF with Pd/C) .
Q. How does substitution (methoxy vs. ethoxy) impact reactivity in cross-coupling reactions?
Methoxy groups are stronger electron donors, enhancing aromatic ring activation for electrophilic substitution. Comparative studies show:
- Reactivity : Methoxy derivatives undergo nitration 2× faster than ethoxy analogs.
- Regioselectivity : Para-substitution dominates due to steric effects from ethoxy groups .
| Substituent | Nitration Rate (rel.) | Major Product | Reference |
|---|---|---|---|
| -OCH₃ | 1.0 | Para (85%) | |
| -OCH₂CH₃ | 0.5 | Meta (60%) |
Q. How can ecological data gaps (e.g., biodegradability) be addressed for environmental risk assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
